molecular formula C12H14O3 B13036402 Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol CAS No. 70637-00-2

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol

Cat. No.: B13036402
CAS No.: 70637-00-2
M. Wt: 206.24 g/mol
InChI Key: AABIHIQZAWJEDT-UHFFFAOYSA-N
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Description

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex organic compound that belongs to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its unique structure, which includes a cyclic ester formation with a benzoic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ortho esters, including orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol, can be achieved through several methods. One common method is the Pinner reaction, where nitriles react with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides. These intermediates then convert to ortho esters upon standing with excess alcohol .

Industrial Production Methods: Industrial production of ortho esters often involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. This method is less common but effective for large-scale synthesis. The reaction conditions typically require anhydrous environments and nonpolar solvents to ensure high yields .

Chemical Reactions Analysis

Types of Reactions: Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Ortho esters are readily hydrolyzed in mild aqueous acid to form esters and alcohols.

    Oxidation and Reduction: These reactions typically involve transition metal catalysts and specific conditions to achieve desired products.

    Substitution: Substitution reactions often occur under acidic or basic conditions, depending on the desired outcome.

Major Products: The major products formed from these reactions include esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action for orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with molecular targets through its ester and benzoic acid functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to participate in neighboring group participation (NGP) effects, which can influence its reactivity and stability .

Properties

CAS No.

70637-00-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-methyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C12H14O3/c1-11-7-13-12(14-8-11,15-9-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

AABIHIQZAWJEDT-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C3=CC=CC=C3

Origin of Product

United States

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